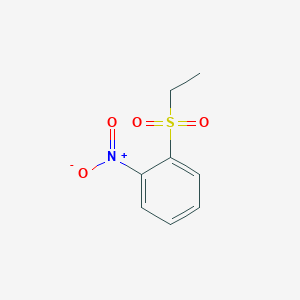

1-(Ethanesulfonyl)-2-nitrobenzene

Description

1-(Ethanesulfonyl)-2-nitrobenzene (CAS: 2976-33-2) is a nitroaromatic compound featuring an ethanesulfonyl (-SO₂C₂H₅) substituent at the ortho position relative to the nitro (-NO₂) group on the benzene ring. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. The ethanesulfonyl group acts as a strong electron-withdrawing moiety, polarizing the aromatic ring and influencing reactivity in electrophilic substitution or cyclization reactions. It is commercially available with a purity of 97% (LD-1019 in ) and is utilized in pharmaceutical and agrochemical research, particularly in reactions requiring regioselective functionalization .

Properties

IUPAC Name |

1-ethylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-2-14(12,13)8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKYHQJHNPJUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301896 | |

| Record name | 1-(Ethylsulfonyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2976-33-2 | |

| Record name | 1-(Ethylsulfonyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2976-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Ethylsulfonyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethanesulfonyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(ethanesulfonyl)benzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethanesulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst, or iron and hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

Reduction: 1-(Ethanesulfonyl)-2-aminobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethanesulfonyl)-2-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-2-nitrobenzene depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and the chemical environment.

Comparison with Similar Compounds

1-(Ethanesulfonyl)-4-nitrobenzene (CAS: 7205-81-4)

- Structural Difference : The nitro group is para to the ethanesulfonyl substituent.

- Reactivity : The para-nitro group reduces steric hindrance compared to the ortho isomer, enabling faster electrophilic substitution. However, the electron-withdrawing effects of both groups in the para configuration may lead to decreased solubility in polar solvents .

- Applications : Used in the synthesis of sulfonamide derivatives, where para-substitution optimizes hydrogen-bonding interactions in bioactive molecules .

1-(Cyclopropylsulfonyl)-2-nitrobenzene (CAS: 1097921-71-5)

1-(Difluoromethyl)-2-nitrobenzene

- Structural Difference : The ethanesulfonyl group is replaced with a difluoromethyl (-CF₂H) group.

- Electronic Effects: The CF₂H group acts as a hydrogen-bond donor, mimicking hydroxyl or thiol groups in bioisosteric applications. This property is absent in sulfonyl-containing analogs.

- Applications: Used to design dimeric complexes (e.g., mimicking 2-nitrophenol dimers) for supramolecular chemistry and enzyme inhibition studies .

1-(Hept-1-ynyl)-2-nitrobenzene ()

- Key Reaction : Undergoes regioselective α-hydrosilylation with PtO₂ and triethylsilane to yield 284134 (Scheme 77).

- Comparison : The alkyne substituent enables transition metal-catalyzed reactions, whereas the ethanesulfonyl group in 1-(Ethanesulfonyl)-2-nitrobenzene favors polar reactions (e.g., Michael additions) due to its electron-deficient nature .

1-[(R)-Ethynylsulfonyl]-2-nitrobenzene ()

- Key Reaction : Participates in enantioselective Michael additions with tryptamine to synthesize tetrahydro-β-carbolines.

- Comparison: The ethynylsulfonyl group introduces chirality and π-bond conjugation, enhancing stereochemical control compared to non-chiral ethanesulfonyl analogs .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|

| This compound | C₈H₉NO₄S | 227.22 g/mol | m.p. ~120–125°C; LogP ≈ 1.8 |

| 1-(Cyclopropylsulfonyl)-2-nitrobenzene | C₉H₉NO₄S | 227.24 g/mol | Higher rigidity; LogP ≈ 2.1 |

| 1-(2,2-Dibromovinyl)-2-nitrobenzene | C₈H₅Br₂NO₂ | 337.94 g/mol | Bromine adds halogen bonding |

Biological Activity

1-(Ethanesulfonyl)-2-nitrobenzene, also known by its CAS number 2976-33-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group (-NO₂) and an ethanesulfonyl group (-SO₂C₂H₅) attached to a benzene ring. The presence of the nitro group is significant as it is often associated with various biological activities, including antimicrobial and anticancer properties.

Molecular Formula

- Molecular Formula : C₈H₉N₃O₄S

- Molecular Weight : 225.24 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Nitro compounds are known to induce oxidative stress in cells, leading to apoptosis in cancer cells .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival.

- Antimicrobial Activity : The nitro group is known for its ability to disrupt bacterial cell walls and interfere with essential cellular processes .

Anticancer Properties

Research indicates that nitro compounds, including this compound, exhibit potent anticancer activity. A study demonstrated that compounds with a nitro moiety can induce differentiation in acute myeloid leukemia (AML) cells, suggesting potential as therapeutic agents against certain cancers .

Antimicrobial Activity

The compound has shown effectiveness against various pathogens. Nitro groups are recognized for their broad-spectrum antimicrobial properties, targeting bacteria such as H. pylori and M. tuberculosis through redox reactions that lead to cellular damage .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential. Key parameters include:

- Absorption : Moderate absorption rates have been observed in animal models.

- Distribution : The compound tends to distribute widely within tissues due to its lipophilicity.

- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : Predominantly excreted via urine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.